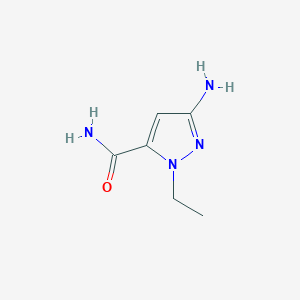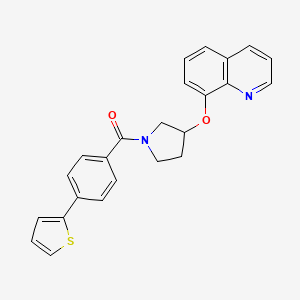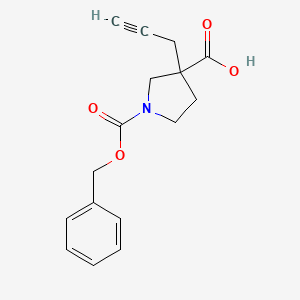![molecular formula C21H26N4O2 B2479652 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol CAS No. 896810-48-3](/img/structure/B2479652.png)
2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol, die sich auf sechs einzigartige Anwendungen konzentriert:
Pharmakologische Forschung
Diese Verbindung hat aufgrund ihrer einzigartigen Struktur, die mit verschiedenen biologischen Zielstrukturen interagieren kann, in der pharmakologischen Forschung Potenzial gezeigt. Ihr Potenzial als Therapeutikum wird für Erkrankungen wie Entzündungen, Krebs und neurologische Störungen untersucht. Das Vorhandensein des Pyrazolochinazolin-Kerns ist besonders bedeutsam, da diese Einheit für ihre Bioaktivität bekannt ist .
Krebsbehandlung
Die Forschung zeigt, dass Derivate von Pyrazolochinazolin, wie diese Verbindung, bestimmte Krebszelllinien hemmen können. Die Fähigkeit der Verbindung, die Zellproliferation zu stören und Apoptose zu induzieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von Krebsmedikamenten . Studien laufen, um ihre Wirksamkeit und Sicherheit in verschiedenen Krebsmodellen zu bestimmen.
Neuroprotektive Mittel
Die Struktur der Verbindung deutet auf ein mögliches neuroprotektives Potenzial hin. Sie kann bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson helfen, indem sie Neuronen vor oxidativem Stress und Apoptose schützt . Die Forschung konzentriert sich darauf, ihren Wirkmechanismus zu verstehen und ihre neuroprotektiven Wirkungen zu optimieren.
Anwendungsgebiete gegen Entzündungen
Aufgrund ihres Potenzials, entzündungshemmende Signalwege zu modulieren, wird diese Verbindung auf ihre entzündungshemmenden Eigenschaften untersucht. Sie kann wichtige Enzyme und Zytokine hemmen, die am Entzündungsprozess beteiligt sind, was sie zu einem Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis macht .
Antimikrobielle Aktivität
Die Struktur der Verbindung ermöglicht es ihr, mit mikrobiellen Zellmembranen und Enzymen zu interagieren, was möglicherweise zu antimikrobiellen Wirkungen führt. Die Forschung untersucht ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme, mit dem Ziel, neue antimikrobielle Mittel zu entwickeln, um resistenten Krankheitserregern zu begegnen .
Enzymhemmungsstudien
Diese Verbindung wird auch auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Ihre Struktur ermöglicht es ihr, an aktiven Zentren von Enzymen zu binden, was möglicherweise zur Entwicklung von Enzymhemmern führt, die in verschiedenen therapeutischen Anwendungen eingesetzt werden können . Dazu gehört das Abzielen auf Enzyme, die an Stoffwechselstörungen und Infektionskrankheiten beteiligt sind.
Biochemische Forschung
In der biochemischen Forschung wird diese Verbindung als Werkzeug zur Untersuchung verschiedener biologischer Prozesse verwendet. Ihre Interaktionen mit Proteinen, Nukleinsäuren und anderen Biomolekülen liefern Einblicke in zelluläre Mechanismen und Signalwege. Diese Forschung kann zur Entdeckung neuer therapeutischer Zielstrukturen und zur Entwicklung neuer Medikamente führen.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von this compound in der wissenschaftlichen Forschung. Jedes Forschungsfeld bietet einzigartige Möglichkeiten, unser Verständnis und die Behandlung verschiedener Krankheiten und Beschwerden voranzutreiben.
Wenn Sie spezifische Fragen haben oder weitere Informationen zu einer dieser Anwendungen benötigen, zögern Sie bitte nicht, diese zu stellen!
ChemSpider | Data Source Details | ChemSynthesis Therapeutische Bedeutung von synthetischem Thiophen - BMC Chemistry Eine kurze Übersicht über das biologische Potenzial von Indolderivaten Präparative, mechanistische und tautomere Untersuchung von 1-Phenyl- und 1 … 9.2 Alkohole und Phenole: Nomenklatur und Klassifizierung - Chemistry LibreTexts ChemSpider | Data Source Details | ChemSynthesis : Therapeutische Bedeutung von synthetischem Thiophen - BMC Chemistry : Eine kurze Übersicht über das biologische Potenzial von Indolderivaten
Eigenschaften
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-19(16-7-3-2-4-8-16)21-23-18-10-6-5-9-17(18)20(25(21)24-15)22-11-13-27-14-12-26/h2-4,7-8,22,26H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJEIMZUIETDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)

![3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2479575.png)
![ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2479576.png)


![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)
![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)

![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)
![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)
